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Compound of Interest

Compound Name: LY487379

Cat. No.: B1243298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising therapeutic

target for a range of central nervous system (CNS) disorders, including schizophrenia, anxiety,

and depression. As a presynaptic autoreceptor, its activation leads to a reduction in glutamate

release, thereby dampening excessive excitatory neurotransmission. Positive allosteric

modulators (PAMs) of mGluR2 offer a nuanced approach to enhancing the receptor's function

by potentiating the effect of the endogenous agonist, glutamate. This guide provides a detailed

comparison of LY487379, a prototypical mGluR2 PAM, with other notable mGluR2 PAMs,

presenting key experimental data, methodologies, and relevant signaling pathways.

In Vitro Pharmacological Comparison
The following table summarizes the in vitro pharmacological properties of LY487379 and other

selected mGluR2 PAMs. Potency is typically measured as the half-maximal effective

concentration (EC50) for potentiating a submaximal concentration of glutamate.
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Compound Potency (EC50) Selectivity Reference

LY487379
1.7 µM (human

mGluR2)

Selective for mGluR2

over mGluR3 (>10

µM)

[1]

BINA (Biphenyl-

indanone A)
Potent mGluR2 PAM Selective for mGluR2 [2]

JNJ-40411813 (ADX-

71149)

147 nM (human

mGluR2)

Negligible activity at

mGluR3 (EC50 11

µmol/L)

[1]

AZD8529
195 nM (human

mGluR2)

Weak PAM for

mGluR5 (EC50 of

3.9μM) and antagonist

for mGluR8 (IC50 of

23μM)

[3]

In Vivo Preclinical Data Comparison
This table presents available in vivo data for the selected mGluR2 PAMs, focusing on their

pharmacokinetic properties and efficacy in animal models relevant to CNS disorders.
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Compound Animal Model Key Findings
Pharmacokinet
ics (Rat)

Reference

LY487379

Rat model of

cognitive

flexibility (ASST)

Improved

performance,

suggesting pro-

cognitive effects.

Poor

bioavailability

and short

duration of action

limited further in

vivo

characterization.

[4][5]

BINA

Mouse model of

psychosis (PCP-

induced

hyperlocomotion)

Blocked PCP-

induced

hyperlocomotion,

indicating

antipsychotic-like

potential.

Brain penetrant

with long-lasting

in vivo activity.

[2]

JNJ-40411813

(ADX-71149)
Rat

Absolute oral

bioavailability of

31%. Cmax at

0.5 h.

[1]

AZD8529

Murine model of

schizophrenia

(PCP-induced

hyperlocomotion)

Reversed hyper-

locomotion

induced by

phencyclidine.

Good blood-brain

barrier

penetration.

[3]

Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the mGluR2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling

cascade that modulates neuronal excitability. As a member of the Group II mGluRs, it couples

to the Gαi/o pathway.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased

cyclic AMP (cAMP) levels.[7] Ultimately, this cascade reduces the release of glutamate from the

presynaptic terminal. mGluR2 PAMs bind to an allosteric site on the receptor, enhancing the

affinity and/or efficacy of glutamate and potentiating this inhibitory signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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